molecular formula C12H19N3O B15255616 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B15255616
M. Wt: 221.30 g/mol
InChI Key: UVWNYJYVUAVKHE-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure includes a pyrazole ring, an oxa-azaspiro framework, and an isopropyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves multiple steps, typically starting with the formation of the pyrazole ring. Common synthetic routes include:

Chemical Reactions Analysis

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

When compared to similar compounds, 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane stands out due to its unique spirocyclic structure and versatile chemical reactivity. Similar compounds include:

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-4-yl)-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C12H19N3O/c1-9(2)15-6-10(5-14-15)11-12(7-13-11)3-4-16-8-12/h5-6,9,11,13H,3-4,7-8H2,1-2H3

InChI Key

UVWNYJYVUAVKHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCOC3)CN2

Origin of Product

United States

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